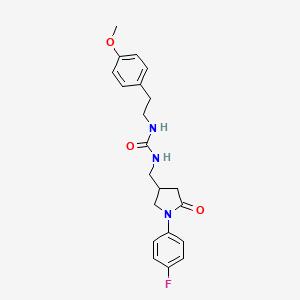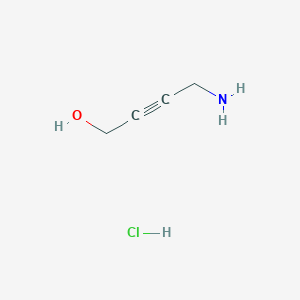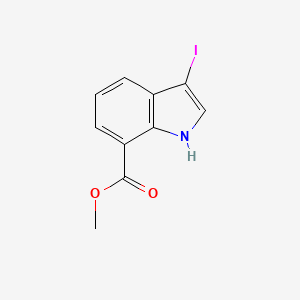![molecular formula C10H16ClNO3S B2936015 2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide CAS No. 2411239-67-1](/img/structure/B2936015.png)
2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide is a chemical compound with potential applications in various scientific fields. This compound features a chloro group, an acetamide moiety, and a thiaspiro[3.5]nonane ring system with dioxo functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide typically involves multiple steps, starting with the construction of the thiaspiro[3.5]nonane core. This can be achieved through a cyclization reaction involving appropriate precursors. Subsequent chlorination and acetylation steps introduce the chloro and acetamide groups, respectively.
Industrial Production Methods
In an industrial setting, the compound is likely produced through a combination of batch and continuous processes to ensure scalability and cost-effectiveness. Advanced techniques such as flow chemistry may be employed to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiaspiro[3.5]nonane ring can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: : Products may include sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: : Reduced forms of the compound may be obtained.
Substitution: : Various substituted derivatives can be synthesized based on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets may make it useful in drug discovery.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The specific pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide
2-Chloro-N-(1,1-dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylacetamide
Uniqueness
2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide is unique due to its specific structural features, such as the thiaspiro[3.5]nonane ring system and the presence of both chloro and acetamide groups. These features distinguish it from similar compounds and may contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-chloro-N-(1,1-dioxo-1λ6-thiaspiro[3.5]nonan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3S/c11-6-9(13)12-8-7-16(14,15)10(8)4-2-1-3-5-10/h8H,1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMAPBFLHLPPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CS2(=O)=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2935938.png)
![(4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2935940.png)

![N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2935942.png)
![(1R,2S,6R,7S)-4-(3-Aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride](/img/structure/B2935943.png)

![4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2935945.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2935947.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methoxy-2-methylphenyl)urea](/img/structure/B2935953.png)


